molecular formula C5H10FNO B7980613 4-Fluoro-tetrahydro-pyran-3-ylamine

4-Fluoro-tetrahydro-pyran-3-ylamine

Cat. No.: B7980613
M. Wt: 119.14 g/mol
InChI Key: NMAXCYNKJLHMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-tetrahydro-pyran-3-ylamine is a fluorinated heterocyclic amine featuring a six-membered tetrahydropyran ring substituted with a fluorine atom at the 4-position and an amine group at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the combined electronic and steric effects of fluorine and the amine moiety. The fluorine atom enhances lipophilicity and metabolic stability, while the amine group provides a handle for further functionalization, making it a versatile intermediate in drug discovery .

Properties

IUPAC Name

4-fluorooxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAXCYNKJLHMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-tetrahydro-pyran-3-ylamine typically involves the fluorination of tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group in the tetrahydropyran ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as protection and deprotection of functional groups, selective fluorination, and purification through techniques like distillation or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-tetrahydro-pyran-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Fluoro-tetrahydro-pyran-3-ylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-tetrahydro-pyran-3-ylamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Insights :

  • The rigid tetrahydropyran scaffold in this compound offers conformational restraint, which may enhance target binding specificity compared to flexible piperidine analogs.

Non-Fluorinated Pyran Derivatives

Compound Molecular Formula Molecular Weight Key Features
Tetrahydro-pyran-3-ylamine C₅H₁₁NO 101.15 Lacks fluorine; lower lipophilicity, reduced metabolic stability
4-Methyl-tetrahydro-pyran-3-ylamine C₆H₁₃NO 115.17 Methyl substitution increases steric bulk but reduces electronic effects

Insights :

  • Fluorination at the 4-position in this compound enhances metabolic stability compared to non-fluorinated analogs, as seen in its resistance to oxidative degradation.

Pyridine-Based Amines (e.g., )

The compound (4-(Trifluoromethyl)pyridin-3-yl)methanamine (C₇H₇F₃N₂) differs structurally by replacing the oxygen atom in the pyran ring with a nitrogen atom (pyridine). This substitution introduces aromaticity, altering electronic properties and hydrogen-bonding capacity. Pyridine-based amines often exhibit stronger base character (pKa ~5–6) compared to tetrahydropyran derivatives (pKa ~8–9), affecting solubility and bioavailability.

Biological Activity

4-Fluoro-tetrahydro-pyran-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H12FNOC_7H_{12}FNO and features a tetrahydropyran ring with a fluorine atom at the 4-position. The structure can be represented as follows:

Structure C7H12FNO\text{Structure }\text{C}_7\text{H}_{12}\text{FNO}

Biological Activity Overview

Research indicates that 4-fluoro derivatives of tetrahydropyran compounds exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of tetrahydropyran derivatives, which are effective against various bacterial strains.
  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of tetrahydropyran derivatives, including this compound. Notably, research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Organism
This compound2.5Staphylococcus aureus
This compound5.0Escherichia coli

The minimum inhibitory concentration (MIC) values suggest a potent antimicrobial effect, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Antitumor Activity

In vitro studies have demonstrated that tetrahydropyran derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in colorectal cancer cells (HCT116).

CompoundIC50 (μM)Cell Line
This compound75.1HCT116
This compound85.88HCT116

These findings highlight the potential for these compounds as anticancer agents, particularly through mechanisms involving caspase activation and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of tetrahydropyran derivatives has been explored in models of Alzheimer's disease. The compounds exhibit activity in inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegeneration.

CompoundAChE Inhibition (%)Reference
This compound65%
Donepezil (standard)85%

This inhibition suggests that such compounds may aid in alleviating cognitive decline associated with neurodegenerative disorders.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds interact with key enzymes such as AChE and kinases involved in cancer pathways.
  • Cell Signaling Modulation : They may influence signaling pathways related to apoptosis and cellular proliferation.
  • Membrane Permeability : The fluorine substitution may enhance membrane permeability, facilitating better bioavailability and efficacy.

Case Studies

Several case studies have documented the effects of tetrahydropyran derivatives in vivo, demonstrating their therapeutic potential:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various tetrahydropyran derivatives against resistant bacterial strains, showing significant activity comparable to traditional antibiotics.
  • Cancer Treatment : Clinical trials involving similar compounds indicated reduced tumor growth rates and improved survival rates in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.